molecular formula C6H6BrNS B6237559 5-bromo-3-cyclopropyl-1,2-thiazole CAS No. 1513081-63-4

5-bromo-3-cyclopropyl-1,2-thiazole

Cat. No.: B6237559
CAS No.: 1513081-63-4
M. Wt: 204.09 g/mol
InChI Key: PORDYJGEYIQUMB-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1,2-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 3-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-cyclopropyl-1,2-thiazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

For industrial-scale production, continuous flow processes and tubular reactors may be employed to enhance the efficiency and yield of the reaction. These methods offer advantages such as improved safety, reduced reaction times, and energy savings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-3-cyclopropyl-1,2-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-cyclopropyl-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The bromine and cyclopropyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropyl-1,2-thiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity in synthetic applications and its potency in biological assays .

Properties

CAS No.

1513081-63-4

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

IUPAC Name

5-bromo-3-cyclopropyl-1,2-thiazole

InChI

InChI=1S/C6H6BrNS/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2

InChI Key

PORDYJGEYIQUMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=C2)Br

Purity

95

Origin of Product

United States

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